N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-14(17)15-12-4-6-13(7-5-12)16-8-3-9-20(16,18)19/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGVXHHCIRKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Intermediate Formation
Key studies demonstrate that 4-aminophenyl derivatives undergo condensation with aldehydes to form imine precursors. For this target:
- Reactants :
- 4-Aminophenyl sulfone derivative
- 3-Methylbutyraldehyde
- Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.
Thiazolidinone Ring Closure
Critical cyclization step employing sulfur-containing reagents:
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Mercaptoacetic acid | Dry toluene | Reflux | 64–82 | |
| Thiolactic acid | DMF | 70°C | 55–68 | |
| Chloroacetyl chloride | Acetic acid | 100°C | 45–60 |
Optimization Data :
- Microwave-assisted reactions reduce time from 48 hours to 6–8 minutes with comparable yields.
- Sodium acetate or triethylamine improves cyclization efficiency by scavenging HCl.
Multi-Component Reaction (MCR) Strategies
One-Pot Thiazolidinone-Amidation
Turgut's methodology adapted for this target:
Reactants :
- 4-Aminophenyl sulfone
- 3-Methylbutyraldehyde
- Mercaptoacetic acid
Conditions :
- Solvent: Methanol/DMF (3:1)
- Catalyst: Dicyclohexylcarbodiimide (DCC)
- Temperature: 70–80°C
- Time: 8–12 hours
Key Advantages :
Post-Cyclization Acylation Route
Amide Bond Formation
The thiazolidinone-containing amine undergoes acylation with 3-methylbutanoyl chloride:
Procedure :
- Substrate : 2-(4-Aminophenyl)-1,1-dioxo-1λ⁶,2-thiazolidine
- Acylating Agent : 3-Methylbutanoyl chloride (1.2 eq)
- Base : Triethylamine (2.5 eq)
- Solvent : Dichloromethane (0°C → RT)
- Time : 4–6 hours
Yield Optimization :
- 82% yield achieved via slow addition of acyl chloride
- Side product analysis shows <5% N,O-diacylation
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | MCR | Acylation |
|---|---|---|---|
| Total Steps | 3 | 1 | 2 |
| Overall Yield (%) | 58–72 | 65–74 | 75–82 |
| Purity (HPLC) | 92–95 | 88–91 | 96–98 |
| Scalability | Moderate | High | High |
Critical Observations :
- MCR methods favor time efficiency but require stringent stoichiometric control.
- Acylation post-cyclization delivers superior purity but demands anhydrous conditions.
Spectroscopic Characterization Benchmarks
Infrared Spectroscopy
Nuclear Magnetic Resonance
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.02 ppm | Doublet | (CH₃)₂CH |
| ¹³C | 172.5 ppm | Singlet | Amide C=O |
| ¹⁹F | Not observed | – | – |
Industrial-Scale Production Considerations
Cost Analysis of Reagents
| Reagent | Cost/kg (USD) | Required per kg Product |
|---|---|---|
| Mercaptoacetic acid | 45–60 | 1.8 kg |
| 3-Methylbutanoyl chloride | 120–150 | 0.9 kg |
| DCC | 220–300 | 0.4 kg |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and various derivatives of the thiazolidine ring .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Thiazolidine-dioxide Core : Critical for binding to enzymes like EhPLK, likely through sulfone-mediated hydrogen bonding or electrostatic interactions.
- Substituent Flexibility: Branched aliphatic chains (e.g., 3-methylbutanamide) may balance conformational rigidity and target engagement, whereas rigid heterocycles (e.g., thienopyrimidine) optimize π-π interactions.
- Polar Groups : Hydroxyethyl or methoxy substituents improve solubility but may reduce membrane permeability in hydrophobic environments.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide is a complex organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The compound features a thiazolidine ring and an amide functional group, which contribute to its biological activity. The structural formula is represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The thiazolidine ring can bind to active sites on enzymes, potentially inhibiting their activity and modulating cellular pathways. This interaction may lead to significant physiological effects.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in the context of diabetes mellitus. A related class of compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 0.41 μM to 4.68 μM against PTP1B, indicating strong inhibitory potential .
Case Study: Diabetes Mellitus
A study involving derivatives similar to this compound reported that these compounds could alleviate insulin resistance in HepG2 cells by enhancing the expression of phosphorylated insulin receptor substrates . Furthermore, in vivo experiments showed that oral administration led to reduced fasting blood glucose levels and improved glucose tolerance in diabetic mice.
Efficacy and Research Findings
A comprehensive examination of various studies indicates that compounds within this structural family exhibit promising biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
